Product packaging for Oxirane, (3-phenyl-2-propynyl)-(Cat. No.:CAS No. 3305-63-3)

Oxirane, (3-phenyl-2-propynyl)-

Cat. No.: B15488951
CAS No.: 3305-63-3
M. Wt: 158.20 g/mol
InChI Key: ZSBNTDOUKCHEHB-UHFFFAOYSA-N
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Description

Significance of Epoxide and Alkyne Functionalities in Chemical Transformations

The power of Oxirane, (3-phenyl-2-propynyl)- as a synthetic intermediate lies in the inherent reactivity of its two key functional groups: the epoxide and the alkyne.

Epoxides (Oxiranes): These three-membered cyclic ethers are characterized by significant ring strain, rendering them susceptible to ring-opening reactions with a wide variety of nucleophiles. fiveable.mewikipedia.orgmasterorganicchemistry.com This reactivity allows for the stereospecific introduction of two new functional groups, a cornerstone of modern synthetic strategy. rsc.org The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is crucial for the construction of complex, stereochemically-defined molecules. masterorganicchemistry.comrsc.org Epoxides can be cleaved under both acidic and basic conditions, further expanding their synthetic utility. masterorganicchemistry.com

Alkynes: The carbon-carbon triple bond of the alkyne functionality serves as a versatile handle for a multitude of chemical transformations. It can participate in reactions such as hydrogenation, hydration, and various coupling reactions, including the well-known "click" chemistry. The propargyl group, which contains an alkyne adjacent to a CH2 group, is a highly versatile moiety that opens up new synthetic pathways. mdpi.comwikipedia.orgnih.gov The terminal alkyne in Oxirane, (3-phenyl-2-propynyl)- is particularly valuable as it can be readily deprotonated to form a nucleophilic acetylide or participate in metal-catalyzed coupling reactions.

The combination of these two functionalities in a single molecule, as seen in Oxirane, (3-phenyl-2-propynyl)-, creates a powerful building block for the synthesis of complex targets.

Overview of Strategic Importance in Modern Synthetic Chemistry

The strategic importance of propargyl epoxides, such as Oxirane, (3-phenyl-2-propynyl)-, in modern synthetic chemistry is underscored by their ability to act as precursors to a wide range of valuable molecular scaffolds. The conjugation of a propargyl group to an epoxide creates a highly functionalized small-molecule building block. mdpi.com

These compounds are key intermediates in the synthesis of:

  • Allenols and Stereodefined Alkenes: Copper-catalyzed silylation reactions of propargyl epoxides provide straightforward and efficient routes to multifunctionalized 2,3-allenols and stereodefined alkenes. rsc.org
  • Complex Natural Products: The epoxide and alkyne functionalities can be sequentially or selectively manipulated to build the carbon skeleton and introduce the necessary functional groups found in many biologically active natural products. rsc.org
  • Heterocyclic Compounds: The reactive nature of both the epoxide and alkyne allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.
  • The ability to perform diverse chemical transformations on a single, readily accessible starting material highlights the efficiency and elegance that propargyl epoxides bring to synthetic planning.

    Historical Development of Related Oxirane and Propargyl Chemistry Research

    The journey to understanding and utilizing compounds like Oxirane, (3-phenyl-2-propynyl)- is built upon decades of fundamental research in both oxirane and propargyl chemistry.

    The study of oxiranes , or epoxides, dates back to the late 19th century. However, their synthetic potential was significantly unlocked in the 20th century with the development of reliable epoxidation methods, such as the use of peroxy acids. libretexts.org A major breakthrough was the development of the Sharpless asymmetric epoxidation in the 1980s, which allowed for the enantioselective synthesis of epoxides and revolutionized the synthesis of chiral molecules. ic.ac.ukyoutube.com

    The chemistry of the propargyl group has a similarly rich history. The term "propargyl" itself is derived from "propene" and "argentum" (silver), referencing the characteristic reaction of terminal alkynes with silver salts. wikipedia.org Early research focused on the fundamental reactivity of the triple bond. acs.org The development of powerful cross-coupling reactions, such as the Sonogashira coupling, in the latter half of the 20th century, greatly expanded the utility of propargyl-containing compounds in synthesis. mdpi.com

    The convergence of these two fields of research has led to the emergence of propargyl epoxides as powerful and versatile building blocks in the ongoing quest for more efficient and elegant synthetic strategies.

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C11H10O B15488951 Oxirane, (3-phenyl-2-propynyl)- CAS No. 3305-63-3

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    3305-63-3

    Molecular Formula

    C11H10O

    Molecular Weight

    158.20 g/mol

    IUPAC Name

    2-(3-phenylprop-2-ynyl)oxirane

    InChI

    InChI=1S/C11H10O/c1-2-5-10(6-3-1)7-4-8-11-9-12-11/h1-3,5-6,11H,8-9H2

    InChI Key

    ZSBNTDOUKCHEHB-UHFFFAOYSA-N

    Canonical SMILES

    C1C(O1)CC#CC2=CC=CC=C2

    Origin of Product

    United States

    Synthetic Methodologies for Oxirane, 3 Phenyl 2 Propynyl

    Precursor Synthesis and Stereoselective Approaches

    The generation of enantiomerically pure or enriched epoxides is a significant goal in organic synthesis, as these molecules serve as versatile chiral building blocks. nih.gov The approaches to synthesizing chiral Oxirane, (3-phenyl-2-propynyl)- involve either the stereoselective epoxidation of a prochiral alkene precursor or the use of asymmetric methods to construct the epoxide ring.

    Stereocontrolled epoxidation aims to control the facial selectivity of oxygen atom delivery to a double bond. A prominent method in this category is the Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst to generate chiral epoxides from olefins using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. nih.gov The stereochemical outcome of such reactions can be influenced by the catalyst's structure. For instance, studies using different sugar-derived ketones have shown that an inversion of epoxidation stereoselectivity can be achieved by selecting a catalyst with an opposite stereocenter at a key position. nih.govrsc.org DFT calculations have revealed that the final stereochemistry is governed by a delicate balance between the catalyst's conformation, its protecting groups, and secondary interactions with the substrate. nih.govrsc.org

    For the synthesis of a specific enantiomer of Oxirane, (3-phenyl-2-propynyl)-, a precursor such as 5-phenylpent-1-en-4-yne would be subjected to such a stereoselective epoxidation protocol. The choice of the chiral ketone catalyst would be crucial in determining which face of the double bond is oxidized, leading to the desired (R)- or (S)-enantiomer of the target epoxide.

    Asymmetric induction involves the use of chiral reagents, catalysts, or auxiliaries to create a stereocenter during the reaction. numberanalytics.com This is a powerful strategy for producing enantiomerically enriched epoxides directly, without relying on a pre-existing chiral center in the substrate.

    Several methods for asymmetric epoxidation have been developed:

    Catalytic Asymmetric Epoxidation : Chiral sulfides can be used to catalytically generate chiral sulfur ylides for asymmetric Corey-Chaykovsky reactions, yielding chiral epoxides. organic-chemistry.org Similarly, the asymmetric Darzens reaction can be performed using chiral phase-transfer catalysts, which are capable of selectively recognizing one of the diastereomeric aldolate intermediates. numberanalytics.comorganic-chemistry.org

    Metal-Free Catalysis : Organocatalysis offers a metal-free approach to asymmetric synthesis. nih.govnih.gov For instance, chiral aza-crown ethers have been utilized for the α-hydroxylation of ketones with molecular oxygen, a process mechanistically related to epoxide formation. nih.gov

    Transition-Metal Catalysis : Iridium-catalyzed asymmetric cycloadditions have been developed to synthesize enantioenriched heterocycles, showcasing the potential of transition metals to control stereochemistry in ring-forming reactions. acs.org

    These strategies could be adapted for the synthesis of chiral Oxirane, (3-phenyl-2-propynyl)-. For example, an asymmetric Darzens condensation between benzaldehyde (B42025) and a propargyl halide derivative in the presence of a chiral phase-transfer catalyst could directly yield the target epoxide with high enantioselectivity.

    Classical and Contemporary Epoxide Synthesis Routes

    The formation of the oxirane ring is a fundamental transformation in organic chemistry, with several well-established and modern methods available.

    The most straightforward method for synthesizing epoxides is the direct oxidation of an alkene. youtube.comyoutube.com This reaction is commonly carried out using a peroxy acid (peracid), such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. youtube.comyoutube.com For example, a (Z)-alkene will yield a cis-epoxide, while an (E)-alkene will yield a trans-epoxide. youtube.com

    To synthesize Oxirane, (3-phenyl-2-propynyl)-, the corresponding alkene precursor, 5-phenylpent-1-en-4-yne, would be treated with a peroxy acid like m-CPBA.

    Table 1: Common Reagents for Direct Epoxidation of Alkenes

    Reagent Abbreviation Typical Conditions
    meta-Chloroperoxybenzoic acid m-CPBA Inert solvent (e.g., CH₂Cl₂)
    Peroxyacetic acid Acetic acid
    Magnesium monoperoxyphthalate MMPP Alcohol/water mixtures

    Darzens Reaction

    The Darzens reaction, or glycidic ester condensation, is a classic method that involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. numberanalytics.comwikipedia.org The mechanism proceeds via deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl compound. wikipedia.orgnumberanalytics.com This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide to close the epoxide ring. organic-chemistry.orgwikipedia.org

    To apply this to the synthesis of Oxirane, (3-phenyl-2-propynyl)-, one could react phenylacetaldehyde (B1677652) with an appropriate halo-substituted propargyl reagent or, more plausibly, react 3-phenyl-2-propynal with a reagent like methyl chloroacetate (B1199739) in the presence of a base such as sodium methoxide. The choice of base and solvent is critical and can influence both the yield and stereoselectivity of the reaction. numberanalytics.com

    Table 2: Factors Influencing the Darzens Reaction

    Factor Effect on Reaction Examples
    Base Can influence rate, yield, and stereoselectivity. Strong, sterically hindered bases can improve selectivity. numberanalytics.com Sodium hydroxide (B78521) (NaOH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) numberanalytics.com
    Solvent Polar aprotic solvents can increase the reaction rate, while non-polar solvents may improve stereoselectivity. numberanalytics.com Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Toluene numberanalytics.com
    Substrates The reaction works with aldehydes and ketones, reacting with α-haloesters, α-halo ketones, or α-halo amides. wikipedia.org Benzaldehyde, Acetophenone, Methyl chloroacetate

    Corey-Chaykovsky Reaction

    The Johnson–Corey–Chaykovsky reaction provides a powerful alternative to traditional epoxidation by using sulfur ylides to convert aldehydes and ketones into epoxides. wikipedia.orgnrochemistry.com The reaction involves the nucleophilic addition of a sulfur ylide to the carbonyl carbon. adichemistry.com The resulting intermediate then undergoes intramolecular displacement of the good sulfonium (B1226848) leaving group to form the oxirane ring. organic-chemistry.orgwikipedia.org

    A key feature of this reaction is its diastereoselectivity, which often favors the formation of trans-epoxides. wikipedia.org Two common sulfur ylides are used: dimethylsulfonium methylide (less stable, more reactive) and dimethyloxosulfonium methylide (Corey's ylide, more stable). adichemistry.com For the synthesis of Oxirane, (3-phenyl-2-propynyl)-, one would react 3-phenyl-2-propynal with a sulfur ylide like dimethylsulfonium methylide, generated in situ from trimethylsulfonium (B1222738) iodide and a strong base. nrochemistry.com

    Table 3: Comparison of Common Sulfur Ylides in the Corey-Chaykovsky Reaction

    Ylide Precursor Generating Base Reactivity with Enones
    Dimethylsulfonium methylide Trimethylsulfonium iodide/bromide NaH, n-BuLi Epoxidation (1,2-addition) adichemistry.com
    Dimethyloxosulfonium methylide Trimethylsulfoxonium iodide/chloride NaH, t-BuOK Cyclopropanation (1,4-addition) organic-chemistry.org

    Intramolecular cyclization is a robust strategy for forming cyclic compounds, including epoxides. The most common application for epoxide synthesis is the base-induced cyclization of a vicinal halohydrin. youtube.com This process involves the deprotonation of the hydroxyl group, followed by an internal SN2 attack of the resulting alkoxide on the carbon bearing the halogen. youtube.com To synthesize Oxirane, (3-phenyl-2-propynyl)- via this route, the precursor 1-halo-5-phenylpent-4-yn-2-ol would be treated with a base.

    A more contemporary and efficient intramolecular approach for synthesizing alkynyl epoxides has also been reported. organic-chemistry.orgacs.org This one-step method utilizes the dual reactivity of alkynyl halides. organic-chemistry.org The reaction proceeds through the base-induced enolization of a ketone, followed by α-halogenation of the enolate by the alkynyl halide. Subsequently, an acetylide, also generated from the alkynyl halide, attacks the carbonyl carbon to form an alkoxide intermediate, which then cyclizes to yield the alkynyl epoxide. organic-chemistry.orgacs.org This method allows for the rapid construction of synthetically useful alkynyl epoxides from readily available ketones and alkynyl halides under mild conditions. organic-chemistry.org

    Efficiency and Scalability Considerations in Synthetic Protocols

    The efficiency and scalability of the synthesis of Oxirane, (3-phenyl-2-propynyl)- are crucial considerations for its practical application. The choice of epoxidation reagent and reaction conditions significantly impacts these factors.

    Table 1: Comparison of Epoxidation Methods for Alkenes

    Epoxidation MethodReagentTypical YieldsScalability Considerations
    Peroxyacid Epoxidationm-CPBAGood to ExcellentStoichiometric use of peroxyacid can generate significant waste. The stability of the peroxyacid can also be a concern on a large scale.
    Catalytic EpoxidationH₂O₂ / Mn catalystVariableCatalytic systems are generally more atom-economical and can be more cost-effective for large-scale production. Catalyst recovery and reuse are important for scalability. organic-chemistry.org
    Organocatalytic EpoxidationH₂O₂ / OrganocatalystGood to HighOrganocatalysts can be more stable and less toxic than metal catalysts. Catalyst loading and turnover number are key for scalability. organic-chemistry.org

    While specific yield data for the epoxidation of 1-phenyl-1-buten-3-yne is not extensively reported in publicly available literature, general trends in alkene epoxidation provide insights. The use of catalytic systems with hydrogen peroxide is often favored for industrial-scale synthesis due to the low cost and environmental friendliness of the oxidant. However, optimizing catalyst performance, including turnover number and stability, is paramount for achieving high efficiency and making the process economically viable. acs.org

    Chemo- and Regioselective Synthesis of Advanced Intermediates

    The propargyl epoxide moiety in Oxirane, (3-phenyl-2-propynyl)- offers a rich platform for the chemo- and regioselective synthesis of more complex molecules. The strained oxirane ring is susceptible to nucleophilic attack, while the alkyne group can participate in a variety of coupling and addition reactions. This dual reactivity allows for the strategic construction of advanced intermediates.

    The ring-opening of propargyl epoxides can be controlled to achieve high regioselectivity. For instance, copper-catalyzed silylation reactions of propargyl epoxides can selectively yield either 2,3-allenols or stereodefined alkenes by tuning the reaction conditions, such as the base and solvent used. organic-chemistry.org

    Furthermore, the epoxide ring can be opened by various nucleophiles, including amines, thiols, and alcohols, leading to the formation of highly functionalized products. The regioselectivity of this ring-opening is often influenced by the nature of the nucleophile and the reaction conditions (acidic or basic). Under acidic conditions, the nucleophile typically attacks the more substituted carbon atom, while under basic conditions, attack at the less sterically hindered carbon is favored.

    The alkyne functionality can be exploited in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and hydrogenation to introduce further diversity into the molecular scaffold. The ability to selectively react one functional group while leaving the other intact is a key challenge and a powerful tool in the synthesis of complex targets.

    For example, the palladium-catalyzed reaction of propargylic epoxides with phenols has been shown to produce epoxy enol ethers with good yield and regioselectivity. researchgate.net This demonstrates the potential to selectively functionalize the alkyne without disturbing the epoxide ring.

    The strategic combination of epoxide ring-opening and alkyne functionalization allows for the creation of a wide array of advanced intermediates with defined stereochemistry and functionality, highlighting the synthetic utility of Oxirane, (3-phenyl-2-propynyl)- as a valuable building block in organic synthesis.

    Reactivity Profiles and Mechanistic Investigations of Oxirane, 3 Phenyl 2 Propynyl

    Epoxide Ring-Opening Reactions

    The high ring strain of the oxirane ring makes it a reactive electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles and under acidic conditions. libretexts.org

    Nucleophilic Ring Opening

    Nucleophilic attack on the epoxide ring of Oxirane, (3-phenyl-2-propynyl)- is a common and synthetically useful reaction. These reactions typically proceed via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com

    The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a critical aspect of their reactivity. In base-catalyzed or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom (α-opening) in an S(_N)2-like manner. libretexts.orgmasterorganicchemistry.comchegg.com This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. libretexts.orgchegg.com

    For Oxirane, (3-phenyl-2-propynyl)-, the carbon atom further from the bulky phenylpropynyl group (C2) is generally the preferred site of nucleophilic attack under basic or neutral conditions. The attack at this less substituted carbon is favored due to lower steric hindrance. libretexts.orgyoutube.com

    Conversely, under acidic conditions, the reaction mechanism can shift towards an S(_N)1-like character. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. libretexts.orglibretexts.org The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom (β-carbon), which is stabilized by the adjacent phenyl group. libretexts.org Consequently, the nucleophile attacks the more substituted carbon (β-opening). libretexts.orgchegg.com This process also results in an inversion of configuration at the stereocenter. chegg.com

    ConditionPreferred Site of AttackMechanismStereochemistry
    Basic/NeutralLess substituted carbon (α-carbon)S(_N)2Inversion of configuration
    AcidicMore substituted carbon (β-carbon)S(_N)1-likeInversion of configuration

    Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, are potent reagents for the ring-opening of epoxides, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comarkat-usa.org These reactions are typically carried out under conditions that favor an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.com For instance, the reaction of an epoxide with a Grignard reagent results in the formation of an alcohol after acidic workup. masterorganicchemistry.com The acetylide formed from a terminal alkyne can also act as a carbon nucleophile to open an epoxide ring. masterorganicchemistry.com

    NucleophileProduct Type
    Grignard Reagents (R-MgX)Alcohol (after workup)
    Organolithiums (R-Li)Alcohol (after workup)

    Heteroatom nucleophiles readily react with epoxides. The aminolysis of epoxides, or the reaction with amines, is a key method for the synthesis of β-amino alcohols. researchgate.net This reaction's regioselectivity can be influenced by catalysts, but generally follows the principles of nucleophilic ring-opening. researchgate.net Under basic or neutral conditions, amines will attack the less substituted carbon. chegg.com

    Alcohols can also open the epoxide ring, particularly under acidic or basic catalysis, to yield hydroxy ethers. masterorganicchemistry.com Hydrazine has been used to open epoxide rings, as seen in the reaction with (3-aryloxiran-2-yl)(thiophen-2-yl)methanones, which results in the formation of hydroxypyrazolines. researchgate.net

    NucleophileProduct Type
    Amines (R-NH₂)β-Amino alcohol
    Alcohols (R-OH)Hydroxy ether
    Hydrazine (N₂H₄)Hydroxypyrazoline (in specific cases)

    Electrophilic Ring Opening

    While less common than nucleophilic opening, electrophilic ring opening of epoxides can occur, often catalyzed by Lewis acids. arkat-usa.org The Lewis acid coordinates to the epoxide oxygen, making the ring more susceptible to attack by even weak nucleophiles. arkat-usa.org This activation enhances the electrophilicity of the epoxide carbons. arkat-usa.org In the context of Oxirane, (3-phenyl-2-propynyl)-, Lewis acid catalysis would likely favor attack at the more substituted β-carbon due to the stabilization of the developing positive charge by the phenyl ring.

    Rearrangement Reactions

    Epoxides can undergo various rearrangement reactions, often under acidic conditions or upon treatment with specific reagents. byjus.com These rearrangements can involve shifts of substituents to form carbonyl compounds or other ring systems. For instance, the Payne rearrangement involves the intramolecular S(_N)2 reaction of an adjacent alkoxide to form a new epoxide. libretexts.org While specific rearrangement studies on Oxirane, (3-phenyl-2-propynyl)- are not extensively detailed in the provided results, the general principles of epoxide rearrangements would apply. The presence of the phenylpropynyl group could influence the migratory aptitude of adjacent groups and the stability of any potential carbocation intermediates, thus directing the course of the rearrangement.

    Alkyne Functionalization and Transformation Pathways

    The carbon-carbon triple bond in Oxirane, (3-phenyl-2-propynyl)- serves as a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of diverse molecular scaffolds.

    Alkynes in Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Click Chemistry)

    The terminal alkyne of Oxirane, (3-phenyl-2-propynyl)- is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. escholarship.org The CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. rsc.orgnih.gov

    The thermal Huisgen cycloaddition often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. rsc.org In contrast, the copper(I)-catalyzed version proceeds under mild conditions, often at room temperature and in aqueous solvents, and provides the 1,4-isomer with high specificity. escholarship.orgrsc.org The mechanism of the CuAAC is proposed to involve the in situ formation of a copper(I) acetylide, which then reacts with the azide. rsc.org

    For Oxirane, (3-phenyl-2-propynyl)-, its participation in CuAAC reactions with various organic azides would lead to the formation of novel triazole-functionalized epoxides. These products could serve as valuable intermediates for further synthetic elaborations, such as the synthesis of bioactive molecules or functional materials.

    Below is a representative table illustrating the expected outcomes of the CuAAC reaction between Oxirane, (3-phenyl-2-propynyl)- and various azides, based on typical conditions reported in the literature for similar propargyl systems.

    EntryAzideCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
    1Benzyl (B1604629) AzideCuSO₄·5H₂O (5), Sodium Ascorbate (10)t-BuOH/H₂ORT121-(4-(Oxiran-2-ylmethyl)-1-phenyl-1H-1,2,3-triazol-4-yl)methan-1-ol95
    2Phenyl AzideCuI (5)THFRT181-(1,4-Diphenyl-1H-1,2,3-triazol-4-yl)methan-1-ol92
    31-Azido-4-methylbenzene[CuBr(PPh₃)₃] (1)CH₂Cl₂RT81-(4-(p-Tolyl)-1-phenyl-1H-1,2,3-triazol-4-yl)methan-1-ol98
    41-Azido-2-nitrobenzeneCuSO₄·5H₂O (5), Sodium Ascorbate (10)DMF50241-(1-(2-Nitrophenyl)-4-phenyl-1H-1,2,3-triazol-4-yl)methan-1-ol85

    Hydrofunctionalization Reactions of the Alkyne Moiety

    Hydrofunctionalization reactions of the alkyne in Oxirane, (3-phenyl-2-propynyl)- involve the addition of an H-X molecule across the triple bond, leading to the formation of vinylated products. These reactions are atom-economical and provide access to a variety of functionalized alkenes.

    Hydroboration-Oxidation: This two-step process is a powerful method for the anti-Markovnikov hydration of alkynes. Treatment of the terminal alkyne with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, would yield an aldehyde. pku.edu.cnrsc.org The hydroboration step proceeds via a syn-addition of the H-B bond across the alkyne, with the boron atom adding to the terminal carbon. pku.edu.cnorgsyn.org Subsequent oxidation replaces the boron atom with a hydroxyl group, which then tautomerizes to the more stable aldehyde. For internal alkynes, this reaction would produce a ketone. nih.gov

    Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by transition metals like platinum or rhodium, results in the formation of vinylsilanes. These products are versatile synthetic intermediates.

    Hydrostannylation: Similar to hydrosilylation, hydrostannylation involves the addition of a tin-hydrogen bond to the alkyne, usually catalyzed by radical initiators or transition metal complexes, to produce vinylstannanes.

    A hypothetical data table for the hydroboration-oxidation of Oxirane, (3-phenyl-2-propynyl)- is presented below, based on established procedures for terminal alkynes.

    EntryBorane ReagentOxidation ConditionsProductYield (%)
    1BH₃·THFH₂O₂, NaOH3-Phenyl-3-(oxiran-2-yl)propanal88
    29-BBNH₂O₂, NaOH3-Phenyl-3-(oxiran-2-yl)propanal92
    3DisiamylboraneH₂O₂, NaOH3-Phenyl-3-(oxiran-2-yl)propanal90

    Transition-Metal-Catalyzed Alkyne Transformations

    Transition metals, particularly gold and palladium, are known to catalyze a variety of transformations of alkynes. escholarship.orgrsc.org For Oxirane, (3-phenyl-2-propynyl)-, these catalytic systems can activate the alkyne moiety towards nucleophilic attack or induce cycloisomerization reactions.

    Gold-Catalyzed Reactions: Gold(I) catalysts are particularly effective in activating alkynes towards intramolecular nucleophilic attack. beilstein-journals.org In the case of Oxirane, (3-phenyl-2-propynyl)-, the oxygen atom of the epoxide could potentially act as an intramolecular nucleophile. Depending on the reaction conditions and the specific gold catalyst used, this could lead to the formation of various oxygen-containing heterocyclic structures. Mechanistic studies suggest that these reactions can proceed through the formation of gold-carbenoid intermediates. escholarship.org

    Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions of alkynes, such as the Sonogashira coupling. While the starting material already contains a phenyl group on the alkyne, other palladium-catalyzed reactions like cyclizations or carbonylations could be envisaged.

    The following table provides hypothetical examples of transition-metal-catalyzed transformations of Oxirane, (3-phenyl-2-propynyl)-, based on literature precedents with similar substrates.

    EntryCatalyst (mol%)Reaction TypeProductYield (%)
    1AuCl(PPh₃)/AgOTf (2)Intramolecular Cyclization2-Phenyl-2,5-dihydrofuran75
    2PdCl₂(PPh₃)₂ (5), CuI (2)Sonogashira Coupling with p-iodotolueneOxirane, (3-(p-tolyl)-3-phenyl-2-propynyl)-85
    3[Rh(cod)Cl]₂ (2.5)[2+2+2] Cycloaddition with 1,7-octadiyneFunctionalized Benzene Derivative60

    Tandem and Cascade Reactions Involving Both Functional Groups

    The presence of both an epoxide and an alkyne in Oxirane, (3-phenyl-2-propynyl)- allows for the design of tandem or cascade reactions where both functionalities react in a single synthetic operation. These reactions are highly efficient as they can rapidly build molecular complexity from a simple starting material.

    A plausible tandem reaction would involve the initial opening of the oxirane ring by a nucleophile, followed by an intramolecular reaction of the newly introduced functionality with the alkyne. For example, treatment with an amine could lead to an amino alcohol, which could then undergo an intramolecular cyclization onto the alkyne, potentially catalyzed by a transition metal, to form a nitrogen-containing heterocycle.

    One notable example from the literature describes a one-pot tandem process involving the enantioselective biocatalytic ring-opening of an epoxide with an azide, followed by a copper-catalyzed [3+2] cycloaddition with an alkyne to produce chiral hydroxy triazoles. nih.gov Applying this strategy to Oxirane, (3-phenyl-2-propynyl)- would involve an intermolecular reaction, but highlights the potential for combining epoxide and alkyne reactivity in a single pot.

    Mechanistic Elucidation Studies (e.g., Reaction Kinetics, Intermediate Characterization)

    Understanding the mechanisms of the reactions of Oxirane, (3-phenyl-2-propynyl)- is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

    Reaction Kinetics: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of catalyst and substrate concentrations. For instance, in the CuAAC reaction, it has been shown to be second order with respect to the copper catalyst, suggesting the involvement of a dimeric copper species in the transition state. rsc.org Similar kinetic studies on the reactions of Oxirane, (3-phenyl-2-propynyl)- would provide insights into the specific mechanistic pathways at play.

    Intermediate Characterization: The direct observation and characterization of reaction intermediates can provide strong evidence for a proposed mechanism. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to identify and characterize transient species. For example, in gold-catalyzed reactions of alkynes, the isolation and characterization of gold-alkyne π-complexes have provided crucial insights into the activation mechanism. escholarship.org

    Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. researchgate.netmit.edu These calculations can be used to map out potential energy surfaces, identify transition states, and predict the relative energies of different reaction pathways. For the reactions of Oxirane, (3-phenyl-2-propynyl)-, DFT studies could be employed to investigate the regioselectivity of cycloaddition reactions, the stereochemistry of tandem reactions, and the role of the catalyst in transition-metal-mediated transformations. A theoretical study on the phenyl + propargyl radical recombination reaction has provided detailed insights into the potential energy surface and product branching ratios, which can serve as a model for understanding related reactions. mit.edunih.gov

    Stereochemical Aspects in the Chemistry of Oxirane, 3 Phenyl 2 Propynyl

    Enantioselective Synthesis and Derivatization

    The enantioselective synthesis of Oxirane, (3-phenyl-2-propynyl)- is of paramount importance for its application in the synthesis of chiral molecules. A cornerstone of enantioselective epoxidation is the Sharpless-Katsuki asymmetric epoxidation, a predictable and highly efficient method for the synthesis of chiral epoxides from prochiral allylic alcohols. While direct literature on the Sharpless epoxidation of the corresponding precursor to Oxirane, (3-phenyl-2-propynyl)- is not abundant, the principles of this methodology are directly applicable.

    The logical precursor for the enantioselective synthesis of (3-phenyl-2-propynyl)oxirane would be (E/Z)-1-phenyl-1-penten-4-yn-3-ol. The Sharpless epoxidation of such an allylic alcohol, using a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP), would be expected to yield the desired epoxide with high enantiomeric excess (ee). The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation and thus the absolute configuration of the resulting epoxide.

    For instance, using (+)-DET as the chiral ligand is expected to deliver the (2R,3S)-enantiomer, while (-)-DET would yield the (2S,3R)-enantiomer. The high degree of predictability and the broad substrate scope of the Sharpless epoxidation make it a powerful tool for accessing either enantiomer of Oxirane, (3-phenyl-2-propynyl)- in high optical purity.

    Subsequent derivatization of the enantiomerically enriched epoxide can proceed via nucleophilic ring-opening reactions. These reactions are crucial for the synthesis of a variety of chiral building blocks. For example, reaction with a nucleophile will lead to the formation of a new stereocenter, and the stereochemical outcome is dependent on the reaction conditions and the nature of the nucleophile.

    Table 1: Hypothetical Enantioselective Epoxidation of (E)-1-phenyl-1-penten-4-yn-3-ol

    Entry Chiral Ligand Expected Major Enantiomer Typical Enantiomeric Excess (ee)
    1 (+)-Diethyl Tartrate (2R,3S)-(3-phenyl-2-propynyl)oxirane >95%
    2 (-)-Diethyl Tartrate (2S,3R)-(3-phenyl-2-propynyl)oxirane >95%

    Diastereoselective Control in Multi-step Transformations

    Once a chiral center is established in Oxirane, (3-phenyl-2-propynyl)-, it can exert diastereoselective control over subsequent transformations, enabling the synthesis of complex molecules with multiple stereocenters. The existing stereochemistry of the epoxide ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over others.

    A key example of diastereoselective control is the reaction of a chiral Oxirane, (3-phenyl-2-propynyl)- with a nucleophile. The nucleophilic attack on one of the epoxide carbons will generate a new stereocenter. The stereochemical relationship between the existing stereocenters and the newly formed one is determined by the mechanism of the ring-opening reaction. In a typical SN2-type ring-opening, the nucleophile attacks from the backside of the C-O bond, leading to a predictable anti-diastereomer.

    Furthermore, the phenylpropynyl group itself can influence the diastereoselectivity of reactions at other positions in the molecule through steric hindrance or electronic effects. For example, in a multi-step synthesis, the bulky phenylpropynyl moiety could block one face of a nearby reactive site, forcing an incoming reagent to approach from the less hindered face.

    Chiral Auxiliary and Organocatalytic Approaches

    Beyond the direct enantioselective epoxidation of a prochiral precursor, chiral auxiliaries and organocatalysis offer alternative and powerful strategies for the asymmetric synthesis of Oxirane, (3-phenyl-2-propynyl)-.

    Chiral Auxiliary Approach: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. slideshare.netrsc.org In the context of Oxirane, (3-phenyl-2-propynyl)- synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the epoxide. For example, an achiral olefin containing a hydroxyl group could be esterified with a chiral carboxylic acid. The resulting chiral ester could then direct the epoxidation of the double bond, leading to a diastereomerically enriched epoxide. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched Oxirane, (3-phenyl-2-propynyl)-. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses. rsc.org

    Organocatalytic Approach: Organocatalysis has emerged as a vital tool in asymmetric synthesis, utilizing small organic molecules as catalysts. For the synthesis of chiral epoxides, various organocatalytic methods have been developed. For instance, the Shi epoxidation, which employs a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is a well-established method for the enantioselective epoxidation of trans-disubstituted and trisubstituted olefins. This approach could potentially be adapted for the enantioselective synthesis of Oxirane, (3-phenyl-2-propynyl)- from a suitable olefin precursor. The catalyst generates a chiral dioxirane (B86890) intermediate, which then transfers an oxygen atom to the olefin in a stereocontrolled manner.

    Retention and Inversion of Configuration in Ring-Opening Processes

    The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile. These principles are directly applicable to Oxirane, (3-phenyl-2-propynyl)-.

    Inversion of Configuration: Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. baylor.eduyoutube.com A strong nucleophile will attack one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond and the formation of a new C-Nu bond. This backside attack results in a complete inversion of the stereochemical configuration at the carbon atom that is attacked. baylor.eduyoutube.com For a chiral, non-racemic sample of Oxirane, (3-phenyl-2-propynyl)-, this means that the newly formed stereocenter will have the opposite configuration to the starting epoxide carbon.

    Retention of Configuration: While less common for simple epoxides, retention of configuration can be observed in certain ring-opening reactions. This typically occurs under conditions that favor an SN1-type mechanism, such as in the presence of a strong Lewis or Brønsted acid and a weak nucleophile. In such cases, the reaction may proceed through a carbocation-like intermediate. However, for a terminal epoxide like Oxirane, (3-phenyl-2-propynyl)-, the SN2 pathway with inversion of configuration is the more probable outcome even under acidic conditions, with the nucleophile preferentially attacking the less substituted carbon. True retention of configuration in epoxide ring-opening is often the result of a double inversion process, for example, through the formation of an intermediate that subsequently undergoes another SN2 reaction.

    The predictable stereochemical outcome of the ring-opening of Oxirane, (3-phenyl-2-propynyl)- makes it a valuable chiral building block for the synthesis of complex target molecules with defined stereochemistry.

    Catalytic Strategies in the Chemistry of Oxirane, 3 Phenyl 2 Propynyl

    Transition Metal Catalysis for Epoxide and Alkyne Transformations

    Transition metal catalysis is a powerful tool for the functionalization of both alkynes and epoxides. rsc.orgnih.gov For propargyl epoxides such as Oxirane, (3-phenyl-2-propynyl)-, transition metals can activate either the alkyne π-system or the strained oxirane ring, leading to a diverse array of products. acs.org Metals like palladium, copper, gold, platinum, and rhodium have been extensively used to catalyze reactions such as cyclizations, additions, and rearrangements. acs.orgnih.gov

    Ligand Design and Catalyst Performance

    The performance of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligand design is crucial for controlling the reactivity, selectivity (chemo-, regio-, and enantio-), and stability of the catalytic system. nih.gov In the context of reactions involving propargyl epoxides, the choice of ligand can dictate which functional group reacts and the stereochemical outcome of the transformation.

    For instance, in copper-catalyzed reactions, the use of different phosphine ligands can selectively lead to the formation of either allenols or stereodefined alkenes from the same propargyl epoxide starting material. rsc.org Chiral ligands, such as bisoxazolines (BOX) and phosphines with chiral backbones (e.g., BINAP), are instrumental in achieving high enantioselectivity in reactions like the ring-opening of epoxides or the addition to the alkyne. snnu.edu.cn A monofluoro-substituted non-C2 symmetric bisoxazoline diphenylamine ligand has been shown to be critical for both reactivity and stereoselectivity in the photoinduced copper-catalyzed alkynylation of epoxides. acs.org

    The electronic and steric properties of the ligand play a pivotal role. Electron-donating ligands can increase the electron density on the metal center, enhancing its nucleophilicity and reactivity in certain steps, while sterically bulky ligands can influence regioselectivity and prevent catalyst deactivation. acs.org

    Table 1: Influence of Ligands on Copper-Catalyzed Reactions of Propargyl Epoxides

    Ligand TypePredominant ProductKey Controlled AspectReference
    Simple Phosphine LigandsAllenols / AlkenesChemoselectivity rsc.org
    Chiral Bisoxazoline (BOX)Enantioenriched AlcoholsEnantioselectivity acs.org
    Chiral Phosphine (e.g., BINAP)Enantioenriched Amines/EthersEnantioselectivity snnu.edu.cn

    Mechanistic Role of Metal Centers

    The metal center is at the heart of the catalytic cycle, orchestrating the bond-making and bond-breaking events. In reactions of propargyl epoxides, the metal can play several roles:

    π-Acid Activation: Metals like gold, platinum, and palladium can act as π-acids, coordinating to the alkyne functionality of Oxirane, (3-phenyl-2-propynyl)-. This activation makes the alkyne more susceptible to nucleophilic attack, leading to cyclization or addition reactions. rsc.orgnih.gov

    Oxidative Addition: Metals such as palladium(0) can undergo oxidative addition into the C-O bond of the epoxide or a propargylic leaving group, forming a metal-allyl or metal-propargyl intermediate. acs.org

    Formation of Metal-Allenylidene or Metal-Carbene Intermediates: Propargylic compounds with a terminal alkyne can form transition metal–allenylidene complexes. snnu.edu.cn Alternatively, rearrangements like the 1,2-acyloxy migration can lead to the formation of reactive metal carbene intermediates. researchgate.netresearchgate.net

    These intermediates are highly reactive and can undergo a variety of subsequent transformations, including cyclizations, cycloadditions, and rearrangements, to form complex products. nih.govresearchgate.net Mechanistic studies, often supported by DFT calculations, are crucial for understanding these pathways and for the rational design of new catalysts and reactions. researchgate.net

    Lewis Acid and Brønsted Acid Catalysis

    Acid catalysis provides a powerful alternative to transition metal catalysis for the transformation of epoxides and alkynes.

    Lewis Acid Catalysis: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can activate the epoxide ring of Oxirane, (3-phenyl-2-propynyl)- by coordinating to the oxygen atom. This coordination enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack and ring-opening. researchgate.netresearchgate.net This strategy allows for the stereospecific synthesis of homopropargylic alcohols when organometallic nucleophiles are used. researchgate.netresearchgate.net Lewis acids can also catalyze the cycloaddition of alkynes, such as in the reaction of ynamides and propargyl silyl ethers to form alkylidenecyclobutenones. rsc.org In some cases, a combination of a mild Lewis acid and a Brønsted base (a Lewis pair) can be used to catalyze reactions like the ring-opening polymerization of propargyl epoxides, suppressing side reactions involving the acidic terminal alkyne proton. acs.orgacs.org

    Brønsted Acid Catalysis: Brønsted acids can protonate the epoxide oxygen, similarly activating the ring towards nucleophilic attack. youtube.com This is a key step in acid-catalyzed epoxide hydrolysis. Chiral Brønsted acids, such as derivatives of phosphoric acid, have been employed to achieve enantioselective transformations of epoxides, including desymmetrization and kinetic resolution. rsc.orgacs.org For the alkyne moiety, Brønsted acids can protonate the triple bond, generating a vinyl cation intermediate that can then be trapped by a nucleophile. This has been utilized in enantioselective carbocyclizations of alkyne-containing substrates. researchgate.net

    Table 2: Comparison of Acid Catalysis in Propargyl Epoxide Reactions

    Catalyst TypeMode of ActivationTypical TransformationReference
    Lewis Acid (e.g., BF₃·OEt₂)Coordination to epoxide oxygenRegio- and stereospecific ring-opening researchgate.netresearchgate.net
    Brønsted Acid (e.g., H₃O⁺)Protonation of epoxide oxygenEpoxide hydrolysis youtube.com
    Chiral Brønsted AcidAsymmetric protonation/H-bondingEnantioselective epoxide rearrangement/ring-opening rsc.orgacs.org

    Organocatalytic Approaches

    Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in organic synthesis. For substrates like Oxirane, (3-phenyl-2-propynyl)-, organocatalysts offer a metal-free approach to asymmetric transformations. nih.govunisa.it

    Chiral organic molecules can activate the epoxide or the nucleophile through various non-covalent interactions, such as hydrogen bonding. For example, chiral thioureas, phosphoric acids, and sulfinamides have been successfully used for enantioselective ring-opening reactions of epoxides with various nucleophiles. nih.govunisa.itresearchgate.net A common strategy involves the dual activation of both the epoxide and the nucleophile by the organocatalyst. nih.gov

    Recently, Lewis pair organocatalysis, combining a phosphazene base and triethylborane, has been shown to enable the controlled anionic ring-opening polymerization of glycidyl propargyl ether, a compound structurally related to Oxirane, (3-phenyl-2-propynyl)-. nih.gov This approach is significant as it avoids the undesired deprotonation of the terminal alkyne that can occur with strongly basic catalysts. acs.orgnih.gov

    Biocatalysis in Epoxide and Alkyne Chemistry

    Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For a molecule like Oxirane, (3-phenyl-2-propynyl)-, enzymes can offer a green and efficient route for selective functionalization, particularly of the epoxide ring. nih.govnih.gov

    Epoxide Hydrolase Mediated Transformations

    Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govwikipedia.org This reaction is a key detoxification pathway in many organisms but is also a powerful tool in biocatalysis for the synthesis of enantiopure epoxides and diols through the kinetic resolution of racemic epoxides. nih.govslu.sefrontiersin.org

    The catalytic mechanism of EHs belonging to the α/β-hydrolase fold superfamily typically proceeds in two steps:

    Ring-Opening and Intermediate Formation: The reaction is initiated by a nucleophilic attack from an aspartate residue in the enzyme's active site on one of the epoxide carbons. This attack is facilitated by the activation of the epoxide through hydrogen bonding with one or two tyrosine residues. This step results in the opening of the oxirane ring and the formation of a covalent alkyl-enzyme ester intermediate. nih.govslu.seebi.ac.ukresearchgate.net

    Hydrolysis: The ester intermediate is then hydrolyzed by a water molecule, which is activated by a charge-relay system involving a histidine and an aspartate/glutamate residue. This releases the diol product and regenerates the active enzyme. ebi.ac.ukresearchgate.net

    The high enantioselectivity of many EHs makes them valuable catalysts for producing chiral diols from racemic epoxides like Oxirane, (3-phenyl-2-propynyl)-. slu.seresearchgate.net The enzyme will preferentially hydrolyze one enantiomer, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric purity. researchgate.net

    Table 3: Key Residues in the Catalytic Mechanism of a Typical α/β-fold Epoxide Hydrolase

    ResidueRole in CatalysisReference
    Aspartate (Nucleophile)Attacks the epoxide carbon to form a covalent intermediate ebi.ac.ukresearchgate.net
    Tyrosine(s)Activates the epoxide oxygen via hydrogen bonding slu.seresearchgate.net
    Histidine (Charge-Relay)Activates a water molecule for hydrolysis ebi.ac.ukresearchgate.net
    Aspartate/Glutamate (Charge-Relay)Assists the histidine in activating water ebi.ac.ukresearchgate.net

    Other Enzymatic Pathways

    While specific research on the enzymatic pathways involving Oxirane, (3-phenyl-2-propynyl)- is not extensively documented in publicly available literature, the chemical structure of the compound suggests several potential biocatalytic transformations based on established enzymatic reactions with analogous substrates. The presence of a reactive oxirane ring and a phenylpropargyl moiety makes it a candidate for transformations catalyzed by hydrolases, particularly epoxide hydrolases and lipases. These enzymatic pathways are crucial for the production of chiral compounds from racemic mixtures. nih.gov

    One of the most significant biocatalytic reactions for epoxides is the kinetic resolution mediated by epoxide hydrolases . nih.gov This process involves the enantioselective hydrolysis of one enantiomer of the racemic epoxide, resulting in the formation of a corresponding diol and leaving the unreacted epoxide in a highly enantiopure form. nih.gov This enzymatic approach is a valuable method for the synthesis of optically active epoxides and diols, which are important building blocks in the pharmaceutical and fine chemical industries.

    Another prominent enzymatic strategy applicable to Oxirane, (3-phenyl-2-propynyl)- is lipase-catalyzed kinetic resolution . Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols or the hydrolysis of esters in non-aqueous media. In the context of epoxides, lipases can be employed in the kinetic resolution of racemic mixtures, often through the transesterification of a hydroxyl group that may be present after a partial hydrolysis or in a related substrate. Secondary alcohols, in particular, are excellent candidates for lipase-catalyzed kinetic resolutions due to the high enantioselectivity often achieved.

    Furthermore, chemo-enzymatic methods could be applied, where a lipase-catalyzed epoxidation of the corresponding alkene precursor, (3-phenyl-2-propynyl)ethene, could be followed by in situ hydrolysis to the diol. While not a direct pathway for the oxirane itself, this highlights the versatility of enzymes in the synthesis and transformation of related structures.

    The potential enzymatic pathways for Oxirane, (3-phenyl-2-propynyl)- are summarized in the table below. It is important to note that these are proposed pathways based on the reactivity of similar epoxide-containing compounds and require experimental validation for this specific substrate.

    Enzyme ClassPotential ReactionExpected ProductsSignificance
    Epoxide HydrolasesEnantioselective hydrolysisEnantiopure (3-phenyl-2-propynyl)oxirane and the corresponding chiral diolProduction of valuable chiral building blocks.
    LipasesKinetic resolution via enantioselective reactionsEnantiomerically enriched oxirane and its resolved counterpartAccess to optically pure compounds for asymmetric synthesis.

    Applications of Oxirane, 3 Phenyl 2 Propynyl As a Versatile Synthetic Building Block

    Synthesis of Complex Organic Architectures

    The strategic combination of a strained oxirane ring and a modifiable triple bond makes this compound a powerful precursor for creating complex and polyfunctionalized molecules, including a variety of heterocyclic systems.

    The core of this compound's utility lies in the ring-opening reactions of the epoxide. The three-membered ring is highly strained and readily opens upon attack by a wide range of nucleophiles. This reaction creates two new functional groups on adjacent carbons: a hydroxyl group and the substituent from the attacking nucleophile.

    Key transformations include:

    Reaction with Amines: Leads to the formation of amino alcohols, which are crucial substructures in many pharmaceuticals and chiral ligands.

    Reaction with Alcohols and Thiols: Produces functionalized ethers and thioethers, respectively.

    Reaction with Organometallic Reagents: Allows for the introduction of carbon-based substituents, extending the carbon skeleton.

    The inherent reactivity of the alkyne group can be harnessed either before or after the epoxide opening. This allows for a modular approach to synthesis, where the alkyne can be hydrated, reduced, or used in coupling reactions to introduce further complexity, resulting in densely functionalized acyclic systems.

    Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Oxirane, (3-phenyl-2-propynyl)- provides an efficient entry point to several classes of these important molecules. youtube.comscribd.com The synthesis of these rings often involves a tandem reaction sequence where the initial ring-opening of the epoxide is followed by a subsequent intramolecular cyclization involving the phenylpropargyl group.

    For example, after the nucleophilic opening of the epoxide, the newly formed hydroxyl group can attack the alkyne, leading to the formation of oxygen-containing heterocycles like substituted furans and pyrans . scribd.com Furthermore, the alkyne itself is a reactive handle for cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would yield highly substituted triazole rings. The ability to form various ring sizes and incorporate different heteroatoms makes this building block a valuable tool for generating diverse molecular libraries. youtube.comscribd.com

    Polymerization and Materials Science Applications

    The reactivity of the epoxide ring makes Oxirane, (3-phenyl-2-propynyl)- a suitable monomer for ring-opening polymerization (ROP), leading to the synthesis of functional polyethers. rsc.orgyoutube.com These polymers are of significant interest in materials science due to the pendent phenylpropargyl groups, which can be modified after polymerization to tailor the material's properties for specific applications. rsc.org

    ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, opening its ring and incorporating it into the growing chain. youtube.com For Oxirane, (3-phenyl-2-propynyl)-, this process yields polyethers with the phenylpropargyl group as a repeating side chain.

    The ROP of this functionalized oxirane can be initiated by either cationic or anionic species, leading to different polymerization pathways and potentially different polymer properties. youtube.com

    Cationic ROP: This mechanism is typically initiated by Lewis acids or protic acids. acs.orgresearchgate.net The initiator activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack from another monomer unit. researchgate.netresearchgate.net

    Anionic ROP: Initiated by strong nucleophiles like alkoxides or hydroxides, this process involves the direct attack of the initiator on one of the epoxide's carbon atoms. youtube.comnih.gov This opens the ring to form an alkoxide, which then propagates the polymerization by attacking subsequent monomer molecules. rsc.orgyoutube.comnih.gov

    To create well-defined polymers with predictable molecular weights and narrow size distributions, controlled polymerization methods are essential. nih.gov These techniques aim to minimize or eliminate chain termination and transfer reactions, resulting in a "living" polymerization. researchgate.netnih.gov

    For the ROP of functional epoxides, living anionic and cationic polymerizations are the primary methods for achieving control. rsc.orgresearchgate.net By carefully selecting initiators, solvents, and reaction temperatures, it is possible to maintain active chain ends throughout the polymerization. This control allows for the synthesis of advanced polymer architectures such as block copolymers, where different monomers are added sequentially. The resulting polyethers, featuring reactive alkyne side chains, can be further functionalized using techniques like click chemistry, opening avenues for the development of advanced materials for drug delivery, coatings, and electronics.

    Synthesis of Functional Polymers and Copolymers

    The incorporation of "Oxirane, (3-phenyl-2-propynyl)-" into polymer chains can impart unique properties due to the presence of the phenyl and alkyne functionalities. The polymerization of oxiranes typically proceeds via ring-opening polymerization (ROP), which can be initiated by cationic or anionic species. youtube.com

    While specific studies on the homopolymerization of "Oxirane, (3-phenyl-2-propynyl)-" are not extensively documented in publicly available literature, the principles of oxirane polymerization suggest its potential as a monomer. For instance, the cationic ROP of similarly substituted oxiranes, such as 2,3-disubstituted oxiranes, has been explored to create polyethers with specific functionalities. researchgate.net However, steric hindrance from bulky substituents can sometimes impede polymerization. researchgate.net

    In the context of copolymers, "Oxirane, (3-phenyl-2-propynyl)-" could be copolymerized with other oxiranes, like ethylene (B1197577) oxide or propylene (B89431) oxide, to introduce phenyl and propargyl side chains into the resulting polyether backbone. These pendant groups would offer sites for post-polymerization modification. The alkyne group, for example, is amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecules. The phenyl group can enhance the thermal stability and modify the solubility of the resulting polymer.

    Table 1: Potential Polymerization Characteristics of Oxirane, (3-phenyl-2-propynyl)-

    PropertyDescriptionPotential Advantage
    Monomer Reactivity The strained three-membered oxirane ring is susceptible to ring-opening.Enables polymerization under various conditions (cationic, anionic).
    Pendant Functionality Contains both a phenyl group and a terminal alkyne.Allows for post-polymerization modification and tuning of polymer properties.
    Polymer Architecture Could be used to create linear homopolymers or be incorporated into copolymers.Versatility in designing polymers with tailored structures and properties.

    Integration into Advanced Composite Materials

    The structure of "Oxirane, (3-phenyl-2-propynyl)-" makes it a candidate for the development of advanced composite materials, particularly as a component of epoxy resins. Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. youtube.com The curing of epoxy resins involves the ring-opening of the epoxide groups by a curing agent (hardener), leading to a cross-linked polymer network.

    The propargyl group in "Oxirane, (3-phenyl-2-propynyl)-" could participate in the curing process, potentially through thermal or catalytic polymerization of the alkyne moieties. This could lead to a higher cross-link density in the final cured material, which generally translates to enhanced thermal stability and mechanical strength. The phenyl groups can also contribute to improved thermal performance and flame retardancy. cnrs.fr

    While specific data on composites formulated with "Oxirane, (3-phenyl-2-propynyl)-" is scarce, the general principles of using functionalized epoxides in composite materials are well-established. For instance, the incorporation of phosphorus-containing epoxy resins has been shown to enhance flame retardancy. cnrs.fr Similarly, the introduction of rigid aromatic structures, like the phenyl group in this compound, can increase the glass transition temperature (Tg) of the cured resin.

    Table 2: Potential Effects on Composite Material Properties

    PropertyPotential Contribution of Oxirane, (3-phenyl-2-propynyl)-
    Thermal Stability The phenyl group and potential for high cross-link density from the alkyne group could increase thermal resistance.
    Mechanical Strength Higher cross-linking can lead to improved stiffness and strength.
    Adhesion The inherent reactivity of the oxirane ring promotes strong adhesion to various substrates.
    Flame Retardancy Aromatic structures are known to promote char formation, which can inhibit burning. cnrs.fr

    Role in Fine Chemical Synthesis (excluding pharmaceuticals/agrochemicals)

    The reactivity of the oxirane ring makes "Oxirane, (3-phenyl-2-propynyl)-" a useful intermediate in fine chemical synthesis for the creation of complex molecules. The epoxide can undergo nucleophilic ring-opening reactions with a wide variety of nucleophiles, leading to the formation of β-substituted alcohols. masterorganicchemistry.com

    The regioselectivity of the ring-opening reaction (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) can often be controlled by the reaction conditions. masterorganicchemistry.com In the case of "Oxirane, (3-phenyl-2-propynyl)-", this would allow for the selective synthesis of different isomers.

    The presence of the phenylpropargyl group opens up additional synthetic possibilities. The alkyne can be involved in various transformations, including:

    Cycloaddition reactions: For the synthesis of heterocyclic compounds.

    Sonogashira coupling: To form new carbon-carbon bonds.

    Reduction: To yield the corresponding alkene or alkane.

    These reactions, starting from a single chiral epoxide, can provide access to a diverse range of enantiomerically pure compounds, which are valuable in fields such as materials science and catalysis. While specific examples of its use in non-pharmaceutical/agrochemical fine chemical synthesis are not widely reported, its structural motifs are found in various specialty chemicals.

    Table 3: Key Reactions in Fine Chemical Synthesis

    Reaction TypeReagents/ConditionsProduct Type
    Nucleophilic Ring-Opening Grignard reagents, organolithiums, amines, alkoxidesβ-substituted alcohols
    [3+2] Cycloaddition (on alkyne) AzidesTriazoles
    Sonogashira Coupling (on alkyne) Aryl/vinyl halides, Pd/Cu catalystDi-substituted alkynes

    Advanced Spectroscopic and Mechanistic Elucidation Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

    ¹H and ¹³C NMR Techniques

    Proton (¹H) NMR spectroscopy of Oxirane, (3-phenyl-2-propynyl)- is predicted to exhibit a distinct set of signals corresponding to the different types of protons in the molecule. The protons of the phenyl group would typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm. The protons on the oxirane ring are expected to be in the range of 2.5 to 3.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the alkyne and the methine proton (CH) of the oxirane ring would also show characteristic shifts and coupling patterns.

    Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detailing the carbon framework. The carbon atoms of the phenyl ring would generate signals in the aromatic region, typically between 120 and 140 ppm. The two carbons of the alkyne group are expected to resonate in the range of 80 to 90 ppm. The carbons of the oxirane ring would appear at higher field, generally between 40 and 60 ppm.

    Predicted ¹H and ¹³C NMR Data for Oxirane, (3-phenyl-2-propynyl)-

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Phenyl C-H7.20 - 7.50 (m)128.0 - 132.0
    Phenyl C (quaternary)-122.0 - 125.0
    Alkyne C (quaternary)-80.0 - 90.0
    Alkyne C (quaternary)-80.0 - 90.0
    -CH₂- (propynyl)~2.8 (d)~25.0
    Oxirane CH~3.1 (m)~50.0 - 55.0
    Oxirane CH₂~2.6 (dd), ~2.8 (dd)~45.0 - 50.0

    Note: These are predicted values and may vary based on solvent and experimental conditions. m = multiplet, d = doublet, dd = doublet of doublets.

    Advanced NMR Experiments (e.g., 2D NMR, Solid-State NMR)

    To unequivocally assign the predicted ¹H and ¹³C signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

    COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the oxirane ring protons and the methylene protons of the propynyl (B12738560) group.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

    HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It would be instrumental in confirming the connection between the phenyl group, the alkyne, and the oxirane ring. For example, correlations would be expected between the methylene protons of the propynyl group and the quaternary carbons of the alkyne and the phenyl ring.

    Solid-State NMR (ssNMR) could provide valuable information about the structure and dynamics of Oxirane, (3-phenyl-2-propynyl)- in the solid phase, including insights into its crystalline packing and polymorphism.

    Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

    IR Spectroscopy is particularly useful for identifying polar functional groups. For Oxirane, (3-phenyl-2-propynyl)-, key expected absorption bands include:

    A weak but sharp absorption around 2260-2190 cm⁻¹ corresponding to the C≡C stretching of the internal alkyne.

    Absorptions in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching.

    Bands around 1600 and 1475 cm⁻¹ for the C=C stretching vibrations within the phenyl ring.

    Characteristic absorptions for the oxirane ring, including the C-O-C asymmetric stretching around 1250 cm⁻¹ and ring breathing modes around 950-810 cm⁻¹.

    Raman Spectroscopy , being more sensitive to non-polar bonds, would be particularly effective for observing the C≡C stretching vibration of the alkyne, which is often weak in the IR spectrum. The symmetric breathing of the phenyl ring would also give a strong Raman signal.

    Predicted Vibrational Frequencies for Oxirane, (3-phenyl-2-propynyl)-

    Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
    Aromatic C-H Stretch3100 - 30003100 - 3000
    Alkyne C≡C Stretch2260 - 2190 (weak)2260 - 2190 (strong)
    Phenyl C=C Stretch~1600, ~1475~1600, ~1000 (ring breathing)
    Oxirane C-O-C Stretch~1250Weak or inactive
    Oxirane Ring Modes950 - 810950 - 810

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

    High-Resolution Mass Spectrometry

    High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of Oxirane, (3-phenyl-2-propynyl)- with high precision. This allows for the determination of its elemental formula, which for C₁₁H₁₀O is 158.0732 g/mol . This precise mass measurement is a critical step in confirming the identity of a newly synthesized compound.

    Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be useful for assessing the purity of a sample of Oxirane, (3-phenyl-2-propynyl)- and for analyzing its fragmentation pattern upon electron ionization. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 158. Key fragmentation pathways would likely involve the cleavage of the oxirane ring and the propynyl side chain, leading to characteristic fragment ions.

    Predicted Key Fragments in the Mass Spectrum of Oxirane, (3-phenyl-2-propynyl)-

    m/z Predicted Fragment Origin
    158[C₁₁H₁₀O]⁺Molecular Ion (M⁺)
    115[C₉H₇]⁺Loss of -CH₂CHO
    91[C₇H₇]⁺Tropylium ion, from rearrangement of the benzyl (B1604629) fragment
    77[C₆H₅]⁺Phenyl cation

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by mapping the electron density of a single crystal.

    Theoretical Application to "Oxirane, (3-phenyl-2-propynyl)-"

    Crystal Growth: High-quality single crystals of "Oxirane, (3-phenyl-2-propynyl)-" would need to be grown. This is often a challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.

    Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often employing direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to best fit the experimental data.

    Illustrative Data from a Structurally Related Compound

    To illustrate the type of data obtained from an X-ray crystallography experiment, the crystallographic data for (E)-3-Phenyl-3-(3-phenyl-1H-1-pyrazolyl)-2-propenal is presented below. researchgate.net This compound, while different, contains a phenyl ring and a three-carbon chain, offering a glimpse into the structural parameters that could be expected.

    ParameterValue
    FormulaC18H14N2O
    Molecular Weight274.31 g/mol
    Crystal SystemMonoclinic
    Space GroupP2/c
    a (Å)8.6157 (7)
    b (Å)18.0969 (12)
    c (Å)10.0861 (6)
    β (°)113.091 (6)
    Volume (ų)1446.61 (19)
    Z4

    This table presents crystallographic data for (E)-3-Phenyl-3-(3-phenyl-1H-1-pyrazolyl)-2-propenal to illustrate the output of an X-ray crystallography study. researchgate.net

    The successful application of X-ray crystallography to "Oxirane, (3-phenyl-2-propynyl)-" would provide unequivocal evidence of its molecular structure, including the relative orientation of the phenyl group, the propynyl chain, and the oxirane ring. This information is invaluable for understanding its reactivity and for computational modeling studies.

    Other Complementary Spectroscopic and Analytical Techniques (e.g., UV-Vis, SEC)

    Beyond X-ray crystallography, other spectroscopic and analytical methods are essential for a complete understanding of "Oxirane, (3-phenyl-2-propynyl)-".

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For "Oxirane, (3-phenyl-2-propynyl)-", the phenyl group and the alkyne moiety are the primary chromophores that would absorb in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can be used to confirm the presence of these functional groups and to quantify the concentration of the compound in solution.

    Size Exclusion Chromatography (SEC)

    Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique used to separate molecules based on their size or hydrodynamic volume. While typically applied to polymers, it can also be used to assess the purity of smaller molecules and to detect the presence of oligomers or aggregates. In the context of "Oxirane, (3-phenyl-2-propynyl)-", SEC could be employed to ensure the monodispersity of a sample and to identify any potential byproducts from its synthesis. For instance, in the characterization of polymers containing oxirane and phenyl groups, SEC is crucial for determining the number average molecular weight and the distribution of oligomeric species. federalregister.gov

    Illustrative Data for Related Compounds

    Due to the absence of specific experimental data for "Oxirane, (3-phenyl-2-propynyl)-", the following table provides typical analytical data for related chemical structures.

    Compound NameTechniqueObserved DataReference
    2-(3-Phenylpropyl)oxiraneMolecular Weight162.23 g/mol nih.gov
    Oxirane, 2-butyl-3-phenyl-, (2R,3R)-Molecular Weight176.25 g/mol nih.gov
    3-Phenyl-2-propyn-1-olIR SpectroscopyCharacteristic peaks for O-H, C≡C, and C-O stretching nih.gov

    This table provides examples of data obtained for compounds structurally related to "Oxirane, (3-phenyl-2-propynyl)-" to illustrate the application of various analytical techniques.

    The combination of these spectroscopic and analytical techniques provides a powerful toolkit for the unambiguous identification and characterization of "Oxirane, (3-phenyl-2-propynyl)-", ensuring its structural integrity and purity for further research and application.

    Computational Chemistry and Theoretical Investigations of Oxirane, 3 Phenyl 2 Propynyl

    Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

    There is a notable absence of published research detailing quantum chemical calculations specifically for Oxirane, (3-phenyl-2-propynyl)-. Consequently, there are no available data for its optimized geometry, conformational analysis, or electronic structure.

    Geometry Optimization and Conformational Analysis

    No specific studies on the geometry optimization or conformational analysis of Oxirane, (3-phenyl-2-propynyl)- could be identified. Such studies would theoretically involve determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For a molecule with a flexible propargyl group, this would also entail mapping the potential energy surface to identify various conformers and their relative energies.

    Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, Fukui Functions)

    Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and reactivity descriptors like Fukui functions, has not been reported for Oxirane, (3-phenyl-2-propynyl)-. These calculations are crucial for understanding a molecule's reactivity, predicting sites for nucleophilic or electrophilic attack, and assessing its kinetic stability.

    Molecular Dynamics Simulations

    No literature could be found that reports on molecular dynamics (MD) simulations of Oxirane, (3-phenyl-2-propynyl)-. MD simulations would be instrumental in understanding the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor.

    Reaction Pathway Modeling and Transition State Analysis

    The modeling of reaction pathways and the analysis of transition states for reactions involving Oxirane, (3-phenyl-2-propynyl)- are also areas that remain uninvestigated in the available literature. Such studies are vital for predicting reaction mechanisms, calculating activation energies, and understanding the kinetics of chemical transformations, for instance, the ring-opening reactions characteristic of epoxides.

    Prediction of Spectroscopic Properties (e.g., Computed NMR Shifts, IR Frequencies)

    There are no published computational predictions of the spectroscopic properties of Oxirane, (3-phenyl-2-propynyl)-. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are often used to complement experimental data, aiding in the structural elucidation of new compounds. The absence of such computational data for this molecule means that any experimental characterization would rely solely on empirical interpretation.

    Solvent Effects and Implicit/Explicit Solvation Models

    The influence of solvents on the properties and reactivity of Oxirane, (3-phenyl-2-propynyl)- has not been computationally explored. The use of implicit or explicit solvation models in quantum chemical calculations is essential for accurately describing the behavior of a molecule in solution, as solvent can significantly impact conformational preferences, electronic structure, and reaction energetics.

    Emerging Research Directions and Future Perspectives in Oxirane, 3 Phenyl 2 Propynyl Chemistry

    Sustainable and Green Chemistry Approaches

    The principles of green chemistry are increasingly being applied to epoxide chemistry, aiming to reduce environmental impact through safer solvents, catalyst-free conditions, and energy efficiency. For a molecule like Oxirane, (3-phenyl-2-propynyl)-, these approaches are critical for its potential applications.

    Detailed Research Findings: Research into related oxiranes has demonstrated the feasibility of moving away from traditional organic solvents. A significant development is the use of water as a reaction medium for the aminolysis of oxiranes, which can lead to an enhancement in reaction rates and offers a mild, eco-friendly pathway for regiospecific ring-opening. rsc.org Such reactions proceed by opening the epoxide ring from the less-substituted carbon. rsc.org

    Furthermore, solvent- and catalyst-free conditions have been successfully developed for the transformation of oxiranes. For instance, the conversion of various oxiranes into thiiranes has been achieved efficiently using ammonium (B1175870) thiocyanate (B1210189) under solvent-free conditions at elevated temperatures (60-90 °C). researchgate.net This method provides a clean and fast conversion, highlighting a potential green transformation pathway for the epoxide moiety in Oxirane, (3-phenyl-2-propynyl)-. researchgate.net Another green approach involves using aqueous potassium carbonate for the regiospecific ring opening of epoxides with dimercaptoethane. researchgate.net These methodologies, which minimize waste and avoid hazardous substances, are central to the future sustainable synthesis of derivatives from this compound. researchgate.netnih.gov

    Interactive Table: Green Chemistry Methods for Oxirane Transformations
    Reaction TypeGreen ApproachReagents/ConditionsKey Advantage
    Thiirane SynthesisSolvent- & Catalyst-FreeAmmonium Thiocyanate, 90 °CEliminates solvent waste, fast conversion researchgate.net
    AminolysisWater as SolventAliphatic/Aromatic AminesEnhanced reaction rate, eco-friendly rsc.org
    Thioether SynthesisAqueous MediumDimercaptoethane, K2CO3(aq)Environmentally benign, simple procedure researchgate.net

    Flow Chemistry and Continuous Processing

    Flow chemistry offers substantial advantages over traditional batch processing, including superior heat transfer, precise control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for streamlined scalability. The application of flow chemistry to the reactions of Oxirane, (3-phenyl-2-propynyl)- could unlock more efficient and safer synthetic routes.

    Detailed Research Findings: The transfer of chemical processes from batch to continuous flow mode is a key area of process intensification. youtube.com While specific studies on Oxirane, (3-phenyl-2-propynyl)- in flow are not yet prevalent, the principles are broadly applicable. The reaction of diphenyldiazomethane with p-nitrobenzoic acid has been used as a proof-of-concept to demonstrate how to successfully transfer a reaction from batch to flow, establishing a blueprint for such endeavors. youtube.com For a molecule like Oxirane, (3-phenyl-2-propynyl)-, whose reactions (e.g., ring-opening or cycloaddition) can be highly exothermic, a continuous flow reactor provides superior temperature control, minimizing the risk of runaway reactions and improving product selectivity. youtube.com This approach is particularly advantageous for reactions involving highly reactive reagents or intermediates.

    Photochemistry and Electrochemistry

    Photochemical and electrochemical methods provide alternative energy inputs for chemical reactions, often enabling unique reactivity not accessible through thermal methods. These techniques can offer high selectivity and milder reaction conditions.

    Detailed Research Findings: In the realm of related epoxide structures, electrochemical methods have shown promise. For example, an electrochemically-induced transformation catalyzed by a triarylimidazole redox mediator has been reported for the ring-opening of chalcone (B49325) epoxides. researchgate.net This approach highlights the potential for using electrochemical catalysis to activate the oxirane ring of Oxirane, (3-phenyl-2-propynyl)- towards nucleophilic attack under controlled conditions. Such methods can circumvent the need for chemical oxidants or reductants, aligning with green chemistry principles by minimizing waste.

    Design of Novel Catalytic Systems

    Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for selectively transforming the functional groups of Oxirane, (3-phenyl-2-propynyl)-. Research is focused on creating catalysts that are not only highly active and selective but also reusable and environmentally benign.

    Detailed Research Findings: A wide array of catalysts has been developed for epoxide transformations. For the terminal alkyne group, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a paramount example of a highly efficient and specific "click reaction". organic-chemistry.org This reaction is known for its high yields, tolerance of a wide range of functional groups, and mild, often aqueous, reaction conditions. organic-chemistry.org Insoluble polymeric imidazole-copper catalysts have been shown to be reusable without significant loss of activity. organic-chemistry.org

    For the epoxide ring, various catalysts can be employed for ring-opening reactions. Lewis acids like indium(III) chloride have been used for the regioselective opening of chalcone epoxides. researchgate.net Furthermore, heteropoly acids such as H₃PW₁₂O₄₀ have demonstrated high efficiency in catalyzing reactions like the synthesis of pyrazoline derivatives from chalcones, which are structurally related α,β-unsaturated ketones that can be derived from epoxide precursors. researchgate.net

    Interactive Table: Catalytic Systems for Epoxide and Alkyne Reactions
    Functional GroupReactionCatalyst SystemKey Features
    AlkyneAzide-Alkyne Cycloaddition (CuAAC)Copper(I) salts, Polymeric Cu catalystsHigh yield, high specificity, mild conditions, catalyst reusability organic-chemistry.org
    EpoxideFriedel-Crafts AlkylationIndium(III) chlorideRegioselective ring-opening researchgate.net
    EpoxideConversion to ThiiraneDowex-50WX8-supported thioureaHeterogeneous catalysis, ease of separation researchgate.net
    Epoxide PrecursorCyclocondensationH₃PW₁₂O₄₀ (Heteropoly Acid)High efficiency, reusable catalyst researchgate.net

    Exploration of Unconventional Reactivity Modes

    While the chemistry of epoxides is dominated by the Sₙ2-type nucleophilic ring-opening, research is venturing beyond these classical pathways to explore unconventional reactivity. baranlab.org These novel modes can lead to the formation of unexpected and valuable molecular structures.

    Detailed Research Findings: The chemistry of oxiranyl anions and radicals represents a significant departure from traditional epoxide reactions. baranlab.org An oxiranyl anion can be generated and can exhibit nucleophilic, electrophilic, and even carbenoid character. For instance, aryl-substituted oxiranyl lithium species can rearrange to form highly reactive cyclopropanones. baranlab.org Furthermore, the reductive opening of epoxides using transition metals can generate radical intermediates, which can participate in subsequent cyclization or addition reactions. Exploring these pathways with Oxirane, (3-phenyl-2-propynyl)- could provide access to novel molecular scaffolds that are not achievable through conventional two-electron pathways.

    Integration into Supramolecular Assemblies and Nanomaterials

    Detailed Research Findings: The terminal alkyne functionality is ideal for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is a powerful tool in materials science and bioconjugation for its efficiency and orthogonality. tu-dresden.de It allows for the covalent attachment of the molecule to polymer backbones, surfaces, or biomolecules that have been functionalized with azide (B81097) groups. For example, 2-(pent-4-ynyl)-2-oxazoline has been polymerized and subsequently functionalized via CuAAC, demonstrating how an alkyne-bearing monomer can be incorporated into a polymer scaffold for further modification. tu-dresden.de This strategy could be directly applied to Oxirane, (3-phenyl-2-propynyl)- to create functional polymers and materials. federalregister.govfederalregister.gov

    Host-guest chemistry offers a non-covalent approach. The use of β-cyclodextrin as a phase-transfer catalyst and nanoreactor in water for the ring-opening of chalcone epoxides demonstrates how supramolecular hosts can facilitate reactions of similar molecules in aqueous media. researchgate.net The phenyl group of Oxirane, (3-phenyl-2-propynyl)- could fit within the hydrophobic cavity of a cyclodextrin, potentially influencing its reactivity and solubility.

    Q & A

    Q. What are the common synthetic routes and reagents for preparing oxirane derivatives with aromatic substituents?

    Oxirane derivatives like (3-phenyl-2-propynyl)-oxirane are typically synthesized via epoxidation of alkenes or alkynes using oxidizing agents such as potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (mCPBA). For aromatic-substituted epoxides, stereoelectronic effects of substituents (e.g., phenyl or propargyl groups) influence reaction pathways. Nucleophilic ring-opening reactions often employ bases like NaOH or nucleophiles (e.g., amines, thiols) to yield β-substituted alcohols or ethers .

    Q. How can oxirane oxygen content (OOC) be experimentally quantified, and what are its limitations?

    OOC is measured using the AOCS Cd 9-57 method, which involves titrating the epoxide group with hydrobromic acid. Alternatively, FTIR-ATR spectroscopy tracks C–O–C stretching (~1100 cm⁻¹) for real-time monitoring. Limitations include interference from coexisting functional groups (e.g., esters) and concurrent ring-opening reactions, which reduce theoretical OOC maxima (e.g., from 3.37% to <0.20% in some systems) .

    Q. What safety precautions are critical when handling reactive oxirane compounds?

    Oxiranes are skin irritants and respiratory hazards. Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are mandatory. Emergency protocols include immediate rinsing for eye/skin contact and avoiding dust formation. Stability concerns include exothermic ring-opening under acidic/basic conditions .

    Advanced Research Questions

    Q. How can kinetic modeling resolve discrepancies between experimental and theoretical OOC values during epoxidation?

    Discrepancies arise from competing epoxide formation and ring-opening. A fourth-order Runge–Kutta method integrated with genetic algorithm optimization (MATLAB) can model concurrent reactions. For example, OOC peaks at 0.81% in 3 hours before declining due to nucleophilic attack, validated by iodine value (IV) analysis (96% alkene conversion) .

    Q. What strategies optimize regioselectivity in nucleophilic ring-opening of sterically hindered oxiranes?

    Steric effects in (3-phenyl-2-propynyl)-oxirane favor nucleophilic attack at the less hindered methylene carbon. Base-catalyzed conditions (e.g., K₂CO₃) enhance regioselectivity for β-substituted alcohols, while acid catalysis may shift pathways. Computational studies (DFT) predict transition states to guide solvent and catalyst selection .

    Q. How do fluorinated substituents (e.g., trifluoromethyl) alter oxirane reactivity compared to non-fluorinated analogs?

    Trifluoromethyl groups increase electrophilicity of the oxirane ring via electron-withdrawing effects, accelerating nucleophilic ring-opening. For example, 2-(trifluoromethyl)phenyl-oxirane reacts 3× faster with amines than non-fluorinated analogs. However, fluorinated byproducts (e.g., HF) require neutralization traps .

    Methodological Challenges

    Q. How to design experiments distinguishing between epoxidation mechanisms (e.g., radical vs. electrophilic pathways)?

    Radical inhibitors (e.g., BHT) and isotopic labeling (¹⁸O₂) can identify mechanistic pathways. For electrophilic epoxidation (e.g., with peracids), kinetic isotope effects (KIE) and Hammett plots correlate substituent electronic effects with reaction rates .

    Q. What analytical techniques validate the purity of oxirane intermediates in multi-step syntheses?

    High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity. Purity assays via HPLC (C18 column, acetonitrile/water gradient) detect byproducts from incomplete epoxidation or isomerization .

    Data Interpretation

    Q. Why do theoretical OOC values often exceed experimental results, and how is this addressed statistically?

    Theoretical OOC assumes 100% epoxidation, but side reactions (e.g., oxidation to ketones) reduce yields. Statistical tools like linear regression (r² = 0.995 in FTIR-ATR calibration) and error-propagation analysis quantify uncertainty. Adjusting for residual iodine value (IV) improves accuracy .

    Q. How do solvent polarity and temperature influence oxirane ring-opening kinetics?

    Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating ring-opening. Arrhenius plots (ln k vs. 1/T) reveal activation energies (Eₐ), e.g., 45 kJ/mol for water-mediated hydrolysis. Low temperatures (-20°C) suppress side reactions in sensitive systems .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.